molecular formula C16H13ClOS B15245707 2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15245707
M. Wt: 288.8 g/mol
InChI Key: AIXWJSULJQKWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(4-chlorophenyl)-3-oxopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the aldehyde groups and the thiol group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile: Similar in structure but contains a nitrile group instead of a thiobenzaldehyde group.

    2-(4-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile: Features a cyclopropyl group, offering different chemical properties and reactivity.

Uniqueness

2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-(4-chlorophenyl)-3-oxopropyl moiety. This combination provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-8-5-13(6-9-15)16(18)10-7-12-3-1-2-4-14(12)11-19/h1-6,8-9,11H,7,10H2

InChI Key

AIXWJSULJQKWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)Cl)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.